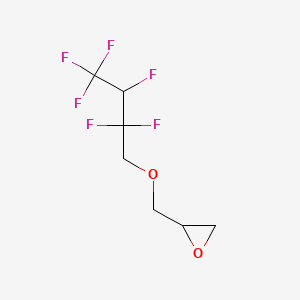
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)-, also known as (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diyl diacetate, is an organic compound with the molecular formula C14H22O4 and a molecular weight of 254.3221 g/mol . This compound is characterized by its two acetate groups attached to a diene structure, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- can be achieved through several synthetic routes. One common method involves the acetylation of 2,6-dimethyl-2,6-octadiene-1,8-diol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the diol being dissolved in an appropriate solvent like dichloromethane, and the acetic anhydride added dropwise. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by standard techniques such as column chromatography.
Analyse Des Réactions Chimiques
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diacetate groups back to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.
Hydrolysis: The diacetate groups can be hydrolyzed to yield the parent diol using acidic or basic conditions.
Applications De Recherche Scientifique
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving acetylation and deacetylation processes.
Mécanisme D'action
The mechanism of action of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- involves its ability to undergo hydrolysis to release acetic acid and the corresponding diol. This hydrolysis can be catalyzed by enzymes such as esterases, which are present in various biological systems. The released diol can then participate in further biochemical reactions, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- can be compared with other similar compounds such as:
10-Hydroxygeraniol: This compound has a similar diene structure but with hydroxyl groups instead of acetate groups.
(2E,6E)-2,6-Dimethylocta-2,6-diene-1,8-diol: This is the parent diol from which the diacetate is derived.
(2E,6Z)-2,6-Dimethylocta-2,6-diene-1,8-diol: This is a stereoisomer of the parent diol with different geometric configuration.
The uniqueness of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- lies in its diacetate groups, which provide distinct reactivity and applications compared to its parent diol and other similar compounds.
Propriétés
Formule moléculaire |
C14H26O6 |
|---|---|
Poids moléculaire |
290.35 g/mol |
Nom IUPAC |
acetic acid;(2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol |
InChI |
InChI=1S/C10H18O2.2C2H4O2/c1-9(6-7-11)4-3-5-10(2)8-12;2*1-2(3)4/h5-6,11-12H,3-4,7-8H2,1-2H3;2*1H3,(H,3,4)/b9-6+,10-5+;; |
Clé InChI |
VZPSYPCFZFSAQF-KVYBOMEPSA-N |
SMILES isomérique |
C/C(=C\CO)/CC/C=C(\C)/CO.CC(=O)O.CC(=O)O |
SMILES canonique |
CC(=CCO)CCC=C(C)CO.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)
![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)

![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)

![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)


![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)


![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)
